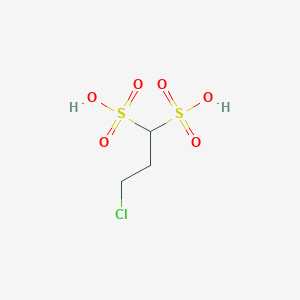
3-Chloropropane-1,1-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloropropane-1,1-disulfonic acid is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a chlorine atom and two sulfonic acid groups attached to a propane backbone
Métodos De Preparación
The synthesis of 3-Chloropropane-1,1-disulfonic acid typically involves the sulfonation of 3-chloropropane. One common method includes the reaction of 3-chloropropane with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform to facilitate the process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
3-Chloropropane-1,1-disulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding sulfinate or thiol derivatives.
Substitution: The chlorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Chloropropane-1,1-disulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes .
Mecanismo De Acción
The mechanism of action of 3-Chloropropane-1,1-disulfonic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid groups can form strong hydrogen bonds and ionic interactions with amino acid residues, affecting the structure and function of the target molecules. This can lead to changes in enzymatic activity and protein conformation, which are crucial for its biological effects .
Comparación Con Compuestos Similares
3-Chloropropane-1,1-disulfonic acid can be compared with other similar compounds, such as:
1,3-Propanedisulfonic acid: Lacks the chlorine atom, leading to different reactivity and applications.
3-Chloro-1-propanesulfonic acid: Contains only one sulfonic acid group, resulting in different chemical properties and uses.
4,4’-Dianilino-1,1’-binaphthyl-5,5’-disulfonic acid: A more complex structure with different applications in protein studies
Propiedades
Número CAS |
207561-94-2 |
|---|---|
Fórmula molecular |
C3H7ClO6S2 |
Peso molecular |
238.7 g/mol |
Nombre IUPAC |
3-chloropropane-1,1-disulfonic acid |
InChI |
InChI=1S/C3H7ClO6S2/c4-2-1-3(11(5,6)7)12(8,9)10/h3H,1-2H2,(H,5,6,7)(H,8,9,10) |
Clave InChI |
LKKLYYNHLAODSF-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)C(S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















